2-chloro-N-[3-cyano-4-(4-methoxyphenyl)sulfonylphenyl]benzamide
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Overview
Description
2-chloro-N-[3-cyano-4-(4-methoxyphenyl)sulfonylphenyl]benzamide is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of a chloro group, a cyano group, and a sulfonyl group attached to a benzamide core
Mechanism of Action
Mode of Action
It’s worth noting that many similar compounds function by interacting with their targets, leading to changes in the target’s function or structure .
Biochemical Pathways
It’s common for such compounds to affect multiple pathways, leading to downstream effects that can influence cellular processes .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound .
Result of Action
The effects would depend on the compound’s interaction with its targets and the subsequent changes in cellular processes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-chloro-N-[3-cyano-4-(4-methoxyphenyl)sulfonylphenyl]benzamide. These factors can include temperature, pH, presence of other molecules, and the specific cellular environment where the compound is active .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[3-cyano-4-(4-methoxyphenyl)sulfonylphenyl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 2-chlorobenzoyl chloride with 3-cyano-4-(4-methoxyphenyl)sulfonyl aniline in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reactivity and yield of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[3-cyano-4-(4-methoxyphenyl)sulfonylphenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding sulfonic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
2-chloro-N-[3-cyano-4-(4-methoxyphenyl)sulfonylphenyl]benzamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-[3-cyano-4-(4-methoxyphenyl)thio]phenyl]benzamide
- 2,4,5-Trichloro-3-cyano-6-hydroxybenzamide
- 2-Chloro-4,6-dimethylpyridine-3-carbonitrile
Uniqueness
2-chloro-N-[3-cyano-4-(4-methoxyphenyl)sulfonylphenyl]benzamide is unique due to the presence of the sulfonyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s solubility, stability, and reactivity, making it a valuable molecule for various applications.
Properties
IUPAC Name |
2-chloro-N-[3-cyano-4-(4-methoxyphenyl)sulfonylphenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClN2O4S/c1-28-16-7-9-17(10-8-16)29(26,27)20-11-6-15(12-14(20)13-23)24-21(25)18-4-2-3-5-19(18)22/h2-12H,1H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFJGTQYKPGVJHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3Cl)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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